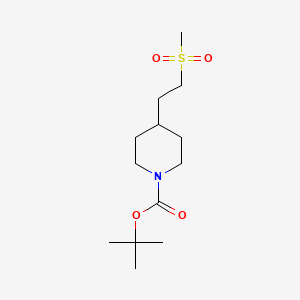

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl ethyl substituent at the 4-position of the piperidine ring. This molecule is primarily utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-(2-methylsulfonylethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S/c1-13(2,3)18-12(15)14-8-5-11(6-9-14)7-10-19(4,16)17/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSGTOYNANBBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Mesylated Intermediates

The most widely reported method involves displacing a mesyloxy (methylsulfonyloxy) group from a Boc-protected piperidine precursor. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with ethanolamine derivatives under basic conditions to install the ethylsulfonyl moiety.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

-

Solvent: Ethanol/water mixtures or dimethylacetamide (DMA)

-

Temperature: 80–85°C for 10–24 hours

A representative protocol from patent WO2018082441A1 demonstrates this approach:

This intermediate is subsequently mesylated and coupled to introduce the sulfonylethyl chain.

Direct Sulfonylation of Piperidine Derivatives

An alternative route functionalizes pre-existing ethyl groups on the piperidine ring. The Atlantis Press method for a structurally analogous compound involves:

-

Acylation: Piperidin-4-ylmethanol reacts with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (85% yield).

-

Sulfonylation: The hydroxyl group is converted to a mesyloxy group using methanesulfonyl chloride (MsCl) in pyridine at 0°C (45–58% yield).

-

Substitution: The mesyloxy group is displaced by a thioethyl group, followed by oxidation to the sulfone.

Optimization of Reaction Parameters

Solvent and Base Selection

Data from Ambeed reveals solvent-dependent yields:

| Solvent System | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol/water (10:1) | K₂CO₃ | Reflux | 84% | |

| Dimethylacetamide | CsF | 85°C | 58% | |

| N-Methylpyrrolidone | K₂CO₃ | 100–105°C | 95% |

Polar aprotic solvents like NMP enhance nucleophilicity but require higher temperatures, while ethanol/water mixtures simplify purification.

Catalytic and Stoichiometric Considerations

Excess methanesulfonyl chloride (1.5–2.0 equivalents) is critical to minimize di-substitution byproducts. In the Atlantis Press protocol, stoichiometric pyridine acts as both base and solvent, achieving 45% yield in the sulfonylation step. Conversely, cesium fluoride in DMA promotes faster substitution but lowers yields due to competing elimination.

Industrial-Scale Production Challenges

Purification and Crystallization

Large-scale synthesis faces challenges in isolating the product from high-boiling solvents like DMA. A patent-described workup involves:

-

Distilling off ethanol under reduced pressure.

-

Adding water at 70°C to induce crystallization.

-

Washing with ethyl acetate to remove residual mesylating agents.

This method achieves 95% purity after one crystallization cycle.

Continuous Flow Reactors

Recent advancements employ continuous flow systems for the mesylation step, reducing reaction time from 24 hours to 2–3 hours. However, fouling from precipitated salts remains an unresolved issue.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

Under strongly basic conditions (e.g., NaOH in ethanol), the mesyloxy group may undergo β-elimination to form piperidine olefins. This side reaction is suppressed by:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H25NO5S

Molecular Weight : 307.41 g/mol

CAS Number : 147699-19-2

The compound features a piperidine ring, a tert-butyl group, and a methylsulfonyl moiety, which contribute to its unique reactivity and functionalization potential.

Organic Synthesis

Tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, allowing for the formation of more complex molecules.

Key Reactions :

- Nucleophilic Substitution : The methylsulfonyl oxyethyl group can be replaced by nucleophiles to produce substituted piperidines.

- Hydrolysis : Under acidic or basic conditions, it can yield primary amines and tert-butanol.

These reactions make it valuable for synthesizing pharmaceuticals and other high-value chemicals .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its potential as an intermediate in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders, cardiovascular diseases, and cancer.

Case Studies :

- A study highlighted its use as a precursor in synthesizing compounds that inhibit NLRP3 inflammasome activity, which is implicated in inflammatory diseases .

- Another research effort focused on the compound's ability to modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Production of Specialty Chemicals

In industrial settings, tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate is utilized in the production of specialty chemicals and advanced materials. Its ability to undergo diverse chemical transformations makes it suitable for manufacturing polymers and agrochemicals.

Industrial Processes :

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate and analogous compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to methylthio derivatives (e.g., compounds in ), which are prone to oxidation .

- Biological Target Specificity : Indazole-containing analogs (e.g., compound 93) exhibit affinity for MAGL/FA enzymes due to the indazole’s planar aromatic structure, contrasting with the methylsulfonyl ethyl group’s preference for kinase-binding pockets .

- Solubility and Reactivity : Trifluoromethyl benzyl derivatives (e.g., ) show improved lipophilicity and CNS penetration, whereas mercaptoethyl analogs () introduce nucleophilic reactivity for conjugation or disulfide formation .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The methylsulfonyl group reduces LogP (increasing hydrophilicity) compared to trifluoromethyl benzyl derivatives (LogP ~3.5–4.0) .

- Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism better than methylthio groups, which are metabolized to sulfoxides/sulfones .

Biological Activity

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate, also known as 1-N-BOC-4-(2-methanesulfonyloxyethyl)piperidine, is a piperidine derivative with notable potential in medicinal chemistry. Its unique structural features enable it to interact with various biological targets, making it a compound of interest for drug development and biochemical research.

- Molecular Formula : C13H25NO5S

- Molecular Weight : 307.411 g/mol

- CAS Number : 147699-19-2

The compound's structure includes a piperidine ring, a tert-butyl group, and a methylsulfonyl ethyl moiety, which contribute to its biological activity by influencing its solubility and interaction with biological molecules.

The biological activity of tert-butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic processes, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other physiological functions .

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. In vitro studies have shown that tert-butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | <10 | Induction of apoptosis |

| Jurkat (T-cell) | <15 | Inhibition of cell proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential as a treatment for neurological disorders. Studies have shown that it can modulate serotonin receptors, providing a basis for its use in treating conditions like depression and anxiety:

- 5-HT7 Receptor Antagonism : The compound has demonstrated antagonistic properties at the 5-HT7 receptor, which is implicated in mood regulation and cognitive function. This activity suggests potential applications in psychiatric disorders .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Enzyme Inhibition : A recent study evaluated the inhibition of specific metabolic enzymes by tert-butyl 4-(2-(methylsulfonyl)ethyl)piperidine-1-carboxylate. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic diseases .

- Neuropharmacological Assessment : Another investigation assessed the compound's effects on serotonergic signaling. The results indicated enhanced mood-related behaviors in animal models, supporting its potential use in treating depression .

Q & A

Basic: What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

Answer:

- Handling: Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high concentrations) .

- Storage: Keep in a dry, ventilated area away from incompatible materials (e.g., strong acids/bases). Use airtight containers to prevent moisture absorption and degradation .

- Spills: Contain using inert absorbents (e.g., vermiculite), avoid dry sweeping, and dispose of waste via approved hazardous waste protocols .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical multi-step synthesis involves:

Piperidine Functionalization: Introduce the methylsulfonylethyl group via nucleophilic substitution or Michael addition to a pre-functionalized piperidine intermediate.

Boc Protection: React the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Critical conditions include anhydrous solvents, controlled temperatures (0–25°C), and inert atmospheres to avoid Boc group cleavage .

Basic: Which analytical techniques are effective for characterizing purity and structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm piperidine ring conformation, Boc group integrity, and methylsulfonyl substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~ 318.17 g/mol for C₁₃H₂₅NO₄S).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., free piperidine) .

Advanced: How does the methylsulfonyl group influence reactivity and medicinal applications?

Answer:

- Reactivity: The electron-withdrawing sulfonyl group enhances electrophilicity at the ethyl chain, enabling cross-coupling or nucleophilic substitution reactions. It also stabilizes adjacent carbanions for C–C bond formation .

- Medicinal Chemistry: Methylsulfonyl groups improve solubility and bioavailability by increasing polarity. They are utilized in protease inhibitors (e.g., HIV-1) and kinase-targeting agents, though specific biological data for this compound requires further study .

Advanced: How to resolve contradictory stability data under varying conditions?

Answer:

- Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., Boc cleavage, sulfonyl hydrolysis) to identify instability triggers .

- pH Profiling: Test stability in buffered solutions (pH 1–10) to assess susceptibility to acid/base hydrolysis. Use LC-MS to characterize degradation pathways .

- Recommendation: Store at -20°C under nitrogen for long-term stability, avoiding aqueous or protic solvents .

Advanced: How to mitigate risks from limited ecotoxicological data?

Answer:

- Precautionary Measures: Treat the compound as potentially hazardous. Use in vitro assays (e.g., Daphnia magna acute toxicity) to estimate EC₅₀ values.

- Waste Management: Neutralize with activated carbon or ion-exchange resins before disposal. Partner with certified waste handlers for incineration .

- Regulatory Alignment: Follow REACH/CLP guidelines for unclassified substances, documenting all handling procedures and exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.